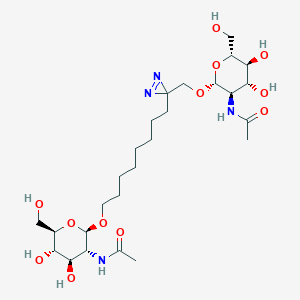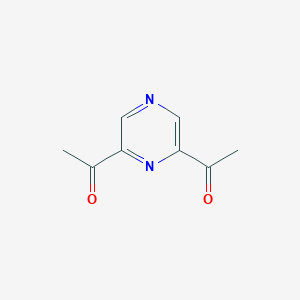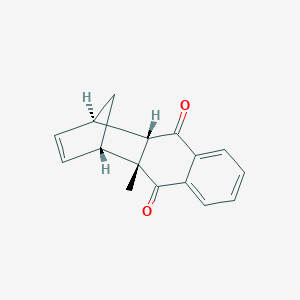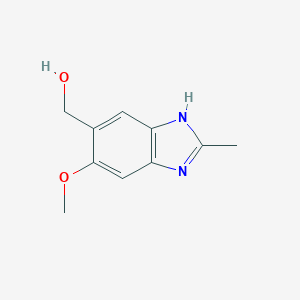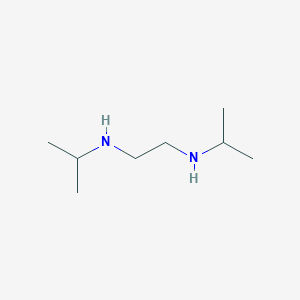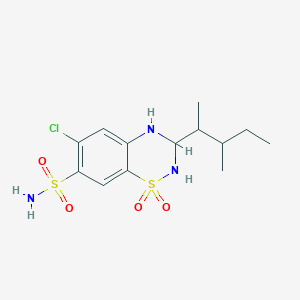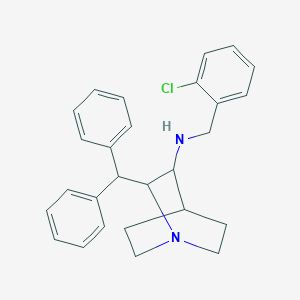![molecular formula C5H7Br B135548 1-Bromobicyclo[1.1.1]pentane CAS No. 128884-80-0](/img/structure/B135548.png)
1-Bromobicyclo[1.1.1]pentane
Vue d'ensemble
Description
1-Bromobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C5H7Br . It has an average mass of 147.013 Da and a monoisotopic mass of 145.973099 Da . It is also known by other names such as 1-Brombicyclo [1.1.1]pentan [German], 1-Bromobicyclo [1.1.1]pentane [French], and Bicyclo [1.1.1]pentane, 1-bromo- [ACD/Index Name] .
Synthesis Analysis
The synthesis of 1-Bromobicyclo[1.1.1]pentane and its derivatives has been a topic of interest in recent years . A continuous flow process to generate [1.1.1]propellane on demand has been developed, which can be directly derivatized into various bicyclo [1.1.1]pentane (BCP) species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .Molecular Structure Analysis
The 1-Bromobicyclo[1.1.1]pentane molecule contains a total of 14 bond(s). There are 7 non-H bond(s) and 3 four-membered ring(s) . The 3D chemical structure image of 1-bromobicyclo[1.1.1]pentane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
The chemical reactions involving 1-Bromobicyclo[1.1.1]pentane have been studied extensively. For instance, highly strained molecules like 1-Bromobicyclo[1.1.1]pentane can undergo direct C–H insertion without losing the integrity of their carbocyclic framework . Bicyclo[1.1.1]pentyl metal reagents can also be used to synthesize 1,3-disubstituted BCP derivatives .Physical And Chemical Properties Analysis
1-Bromobicyclo[1.1.1]pentane has a molecular formula of C5H7Br, an average mass of 147.013 Da, and a monoisotopic mass of 145.973099 Da . It is a highly strained molecule that can undergo direct C–H insertion without losing the integrity of its carbocyclic framework .Applications De Recherche Scientifique
Synthesis and Reactivity
1-Bromobicyclo[1.1.1]pentane has been studied for its interesting chemical reactivity and synthetic applications. It undergoes solvolysis faster than t-butyl bromide in certain conditions, exclusively yielding 3-methylenecyclobutanol (E. Della & D. Taylor, 1990). Additionally, its reaction with t-butyllithium is characterized by 1,3-dehydrobromination, forming [1.1.1]propellane and subsequently undergoing ring-opening to yield specific bicyclo[l.l.1]pentyllithium compounds (E. W. Della, Dennis K. Taylor & J. Tsanaktsidis, 1990).
Synthesis of Derivatives
A new route to bicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane offers a scalable alternative for synthesizing this amine, highlighting its potential versatility in medicinal chemistry (Yi Ling Goh et al., 2014). The synthesis of bridgehead-bridgehead-disubstituted bicyclo[1.1.1]pentanes, emphasizing the generation of 3-X-substituted bicyclo[1.1.1]pentyl bromides, showcases functional group manipulation possibilities in the compound (E. W. Della & Dennis K. Taylor, 1994).
Applications in High Energy Density Materials
Polynitrobicyclo[1.1.1]pentanes have been investigated for their potential as high energy density materials (HEDMs), with the number of nitro groups influencing their heat of formation and detonation characteristics, making them candidates for defense applications (V. Ghule et al., 2011).
Building Blocks in Chemistry
1,3-Diethynylbicyclo[1.1.1]pentane has been identified as a valuable molecular building block for synthesizing extended, rigid, rod-like molecules, offering a nonconjugated alternative for pi-conjugated, rod-like building blocks (Jiří Kaleta et al., 2012).
Safety And Hazards
Orientations Futures
The future direction concerning 1-Bromobicyclo[1.1.1]pentane and its derivatives is promising. The fast-growing development of radical chemistry in the assembly of BCPAs motif has been highlighted, with two different and powerful radical-involved strategies triggering the cleavage of the central bond of [1.1.1]propellane . The future direction concerning BCPAs is also discussed at the end of this review .
Propriétés
IUPAC Name |
1-bromobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c6-5-1-4(2-5)3-5/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXJTOJDGTYWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562750 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromobicyclo[1.1.1]pentane | |
CAS RN |
128884-80-0 | |
| Record name | 1-Bromobicyclo[1.1.1]pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60562750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



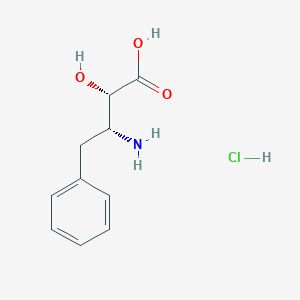
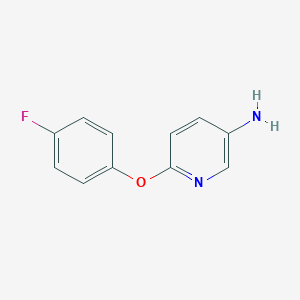

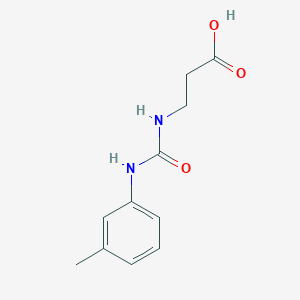
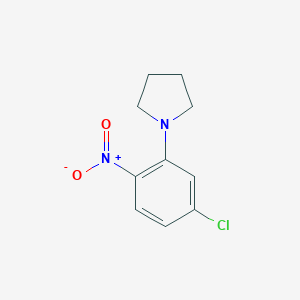
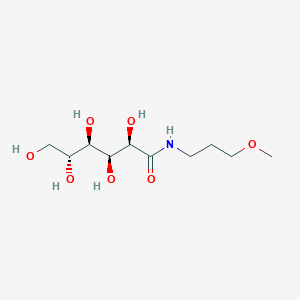
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
